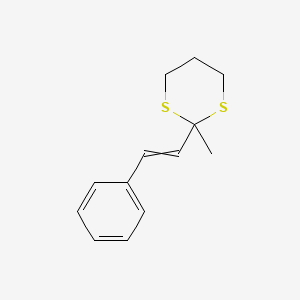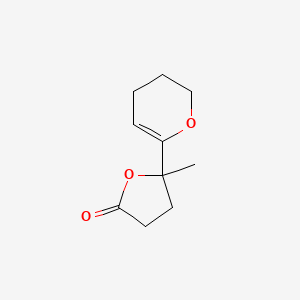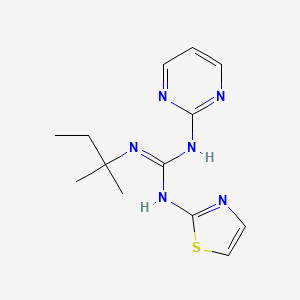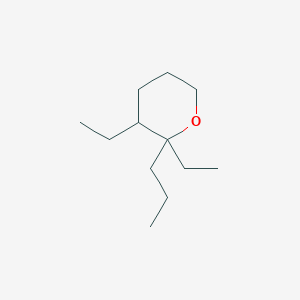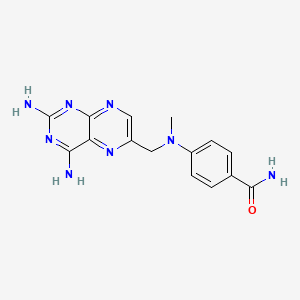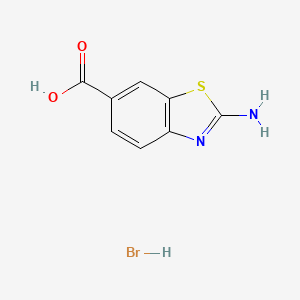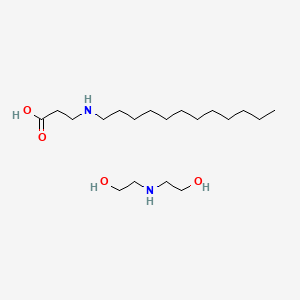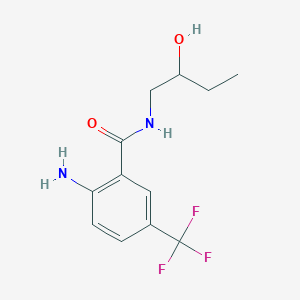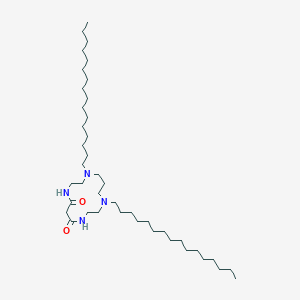![molecular formula C18H23NOSi B14472920 Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol CAS No. 72385-50-3](/img/structure/B14472920.png)
Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol is a compound that features a silanol group bonded to a diphenyl structure with a pyrrolidin-1-yl ethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol typically involves the reaction of diphenylsilane with a pyrrolidine derivative under controlled conditions. One common method includes the hydrosilylation of diphenylsilane with 2-(pyrrolidin-1-yl)ethene in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form silanone derivatives.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The pyrrolidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the silanol group typically yields silanone derivatives, while reduction can produce silane derivatives.
Wissenschaftliche Forschungsanwendungen
Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silanol group can form hydrogen bonds with biological molecules, while the pyrrolidin-1-yl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylsilane: Lacks the pyrrolidin-1-yl ethyl substituent, making it less versatile in biological applications.
Pyrrolidin-1-yl ethyl silane: Similar structure but lacks the diphenyl groups, affecting its chemical properties.
Diphenyl[2-(morpholin-1-yl)ethyl]silanol: Similar structure but with a morpholine ring instead of pyrrolidine, leading to different biological interactions.
Uniqueness
Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol is unique due to the combination of the silanol group with the diphenyl and pyrrolidin-1-yl ethyl substituents. This unique structure allows for a wide range of chemical reactions and interactions with biological molecules, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
72385-50-3 |
|---|---|
Molekularformel |
C18H23NOSi |
Molekulargewicht |
297.5 g/mol |
IUPAC-Name |
hydroxy-diphenyl-(2-pyrrolidin-1-ylethyl)silane |
InChI |
InChI=1S/C18H23NOSi/c20-21(17-9-3-1-4-10-17,18-11-5-2-6-12-18)16-15-19-13-7-8-14-19/h1-6,9-12,20H,7-8,13-16H2 |
InChI-Schlüssel |
DBNIBQIYMZANPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


